(S)-(+)-Tetrahydrofurfurylamine
Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
1. Enantiomer Separation
(S)-(+)-Tetrahydrofurfurylamine and its enantiomers have been studied for their separation properties. Musatov et al. (2007) explored the fractional crystallization of diastereoisomeric salts with natural L-tartaric acid for preparative scale separation. They achieved isolation of (R)-Tetrahydrofurfurylamine with high optical purity and yield, demonstrating its potential for applications in stereo-specific syntheses and enantioselective processes (Musatov et al., 2007).
2. Spectroscopic Studies
The molecule has been the subject of spectroscopic studies, particularly in the context of Schiff base formation. Przybylski et al. (2004) synthesized a Schiff base of gossypol with (R)-tetrahydrofurfurylamine and employed techniques like FT-IR, NMR, and semiempirical methods to study its structure. Their research provides insights into the behavior of this compound in various tautomeric forms, contributing to the understanding of its chemical properties and potential applications in organic chemistry and material science (Przybylski et al., 2004).
3. Chemical Kinetics and Reactions
In the field of chemical kinetics and reactions, the oxidation of tetrahydrofurfurylamine by silver(III) complex anions has been studied. Shi et al. (2008) conducted a kinetic study in an alkaline medium, identifying the oxidation product and proposing a mechanism involving electron transfer. This research provides valuable insights into the reactivity and potential applications of tetrahydrofurfurylamine in oxidation reactions and catalyst studies (Shi et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGYQAEJGADFJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348926 | |
Record name | (S)-(+)-Tetrahydrofurfurylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-81-7 | |
Record name | (S)-(+)-Tetrahydrofurfurylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-Tetrahydrofurfurylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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